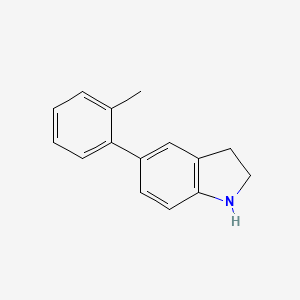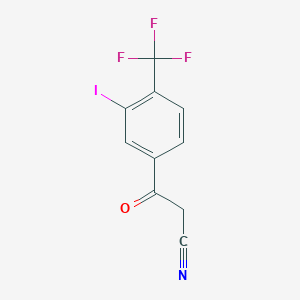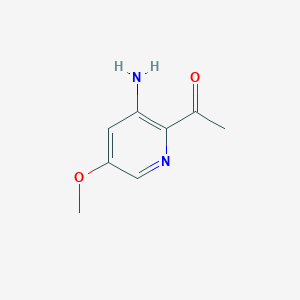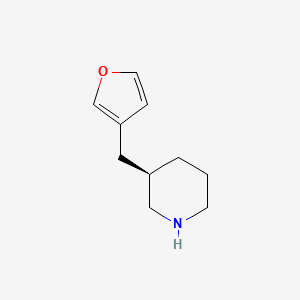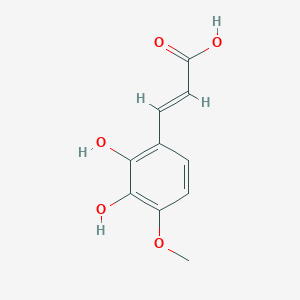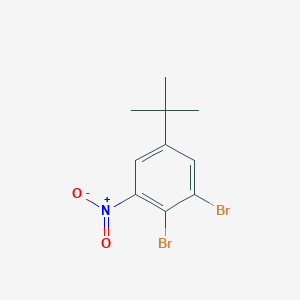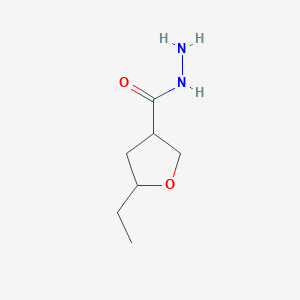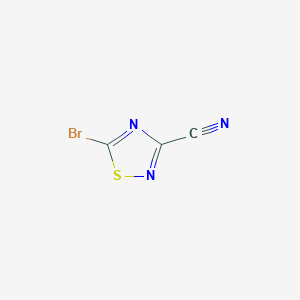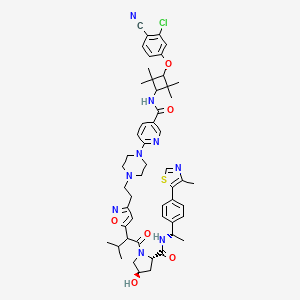![molecular formula C17H13NO B12856511 1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)
1-[2-(3-Quinolinyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Quinolinyl)phenyl]ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a phenyl group through an ethanone linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone typically involves the condensation of 3-quinolinecarboxaldehyde with acetophenone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 1-[2-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed:
Oxidation: Quinoline-based ketones or carboxylic acids.
Reduction: Quinoline-based alcohols or alkanes.
Substitution: Halogenated or sulfonated quinoline derivatives.
科学的研究の応用
1-[2-(3-Quinolinyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 1-[2-(3-Quinolinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects .
類似化合物との比較
Quinoline: A simpler structure with a single quinoline ring.
2-Phenylquinoline: Similar structure but lacks the ethanone linkage.
3-Quinolinecarboxaldehyde: A precursor in the synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both quinoline and phenyl groups.
特性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
1-(2-quinolin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C17H13NO/c1-12(19)15-7-3-4-8-16(15)14-10-13-6-2-5-9-17(13)18-11-14/h2-11H,1H3 |
InChIキー |
QYTSEBAQDOZWLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)

